Product packaging for 1-Oxa-4-azaspiro[4.4]nonane(Cat. No.:)

1-Oxa-4-azaspiro[4.4]nonane

Cat. No.: B8735125
M. Wt: 127.18 g/mol
InChI Key: IHODRWNTUPSYAQ-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Systems in Organic Synthesis and Beyond

Spirocyclic compounds are organic molecules distinguished by their unique three-dimensional structure, where two rings are connected by a single common atom known as the spiro atom. This arrangement imparts a rigid and defined spatial orientation to the molecule. In recent years, there has been a notable shift in medicinal chemistry towards molecules with a higher fraction of sp3-hybridized carbon centers, a concept often referred to as "escaping flatland". nih.gov Saturated spirocycles are prime examples of such three-dimensional structures and have been shown to possess improved physicochemical properties compared to their monocyclic counterparts. nih.gov

The unique conformational features of spiro compounds have significant implications for their biological activity. soton.ac.uk Their rigid nature can lead to enhanced binding affinity and selectivity for biological targets, making them attractive scaffolds in drug discovery. soton.ac.ukacs.org In fact, numerous natural and synthetic products containing a spirocyclic ring are currently used as commercial drugs. beilstein-journals.org Beyond pharmaceuticals, spiro compounds also find applications in organic optoelectronics and materials science. smolecule.comacs.org

Structural Classification and Unique Features of Oxa-Aza Spiro[4.4]nonane Frameworks

1-Oxa-4-azaspiro[4.4]nonane belongs to the class of spiro compounds and is characterized by a bicyclic system where a five-membered tetrahydrofuran (B95107) ring and a five-membered pyrrolidine (B122466) ring share a single carbon atom. matrix-fine-chemicals.com The "[4.4]" in the name indicates that each ring has four atoms in addition to the central spiro atom. The "1-Oxa" and "4-Aza" prefixes specify the positions of the oxygen and nitrogen heteroatoms within the spirocyclic framework.

The presence of both oxygen and nitrogen atoms within the this compound scaffold imparts unique properties. The nitrogen atom can act as a basic center and a site for further functionalization, while the oxygen atom can participate in hydrogen bonding. cymitquimica.com This combination of features influences the compound's solubility, reactivity, and potential for biological interactions. cymitquimica.com The rigid, three-dimensional geometry created by the spiro junction is a key characteristic, often resulting in reduced π-π stacking and improved solubility compared to planar aromatic systems.

Derivatives of this core structure, such as 1-Oxa-7-azaspiro[4.4]nonane and 2-Oxa-7-azaspiro[4.4]nonane, also exhibit interesting properties and have been subjects of chemical synthesis and investigation. chemicalbook.combldpharm.com The specific arrangement of heteroatoms and substituents on the spiro[4.4]nonane framework significantly influences the chemical reactivity and biological activity of the resulting molecules. smolecule.com

Historical Context and Evolution of Research on this compound and Related Architectures

Interest in spiro compounds has grown substantially, driven by their unique structural implications for biological systems. soton.ac.uk The synthesis of spirocycles, particularly those containing heteroatoms, has been an active area of research. Early methods often involved multi-step sequences, but more recent advances have focused on developing more efficient and stereoselective synthetic strategies. soton.ac.uk

The synthesis of oxa-aza spirocyclic systems has been approached through various methods. For instance, intramolecular hydrogen atom transfer (HAT) reactions promoted by N-radicals have been employed to create different oxa-azaspirobicyclic systems, including the 1-oxa-6-azaspiro[4.4]nonane framework. csic.es Another notable method is the domino radical bicyclization, which has been used to synthesize compounds containing the 1-azaspiro[4.4]nonane skeleton. smolecule.comresearchgate.net This process involves the formation and capture of alkoxyaminyl radicals. smolecule.comresearchgate.net More recently, iodocyclization of alkenyl alcohols has emerged as a general and practical approach to a new generation of oxa-spirocycles. researchgate.netresearchgate.net

The evolution of synthetic methodologies has enabled the creation of a diverse range of oxa-aza spiro[4.4]nonane derivatives with various substituents. This has been crucial for exploring their potential applications, particularly in medicinal chemistry where structural modifications are key to optimizing biological activity. smolecule.com

Overview of Current Research Landscape and Gaps in Knowledge for this compound

Current research on this compound and its analogues is largely centered on their synthesis and potential as bioactive molecules. smolecule.com The unique three-dimensional structure makes them attractive candidates for the development of new therapeutic agents. smolecule.com For example, derivatives of the 1-azaspiro[4.4]nonane framework have shown potential as anticancer agents and inhibitors of the hepatitis C virus. smolecule.com

Despite the growing interest, there are still gaps in the knowledge surrounding this compound. While various synthetic routes have been developed, the exploration of their full chemical space and the systematic investigation of their structure-activity relationships are ongoing. There is a need for more efficient and scalable synthetic methods to access a wider diversity of derivatives. Furthermore, while the biological potential of related structures is recognized, comprehensive studies on the specific biological activities of this compound itself are less common. Future research will likely focus on a deeper understanding of its pharmacological properties and the development of new applications in both medicine and materials science. ontosight.ai

Compound Data

Compound NameCAS NumberMolecular FormulaMolecular Weight
This compound176-29-4C7H13NO127.187 g/mol
4-Isopropyl-1-oxa-4-azaspiro[4.4]nonaneNot AvailableNot AvailableNot Available
2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride1803582-49-1Not AvailableNot Available
1-Oxa-3-azaspiro(4.4)nonane-3-carboxylic acid, 2-oxo-, 2-dimethylaminoethyl ester, hydrochlorideNot AvailableNot AvailableNot Available
4-Propyl-1-oxa-4-azaspiro[4.4]nonane74379-49-0C11H19NONot Available
1,4-Dioxa-7-aza-spiro[4.4]nonane176-33-0C7H13NONot Available
1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 8-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-6-oxo-, 1,1-dimethylethyl ester, (5S,8S)-Not AvailableNot AvailableNot Available
1-oxa-6-azaspiro[4.4]nonaneNot AvailableNot AvailableNot Available
1-oxa-6-azaspiro[4.5]decaneNot AvailableNot AvailableNot Available
6-oxa-1-azaspiro[4.5]decaneNot AvailableNot AvailableNot Available
1-oxa-7-azaspiro[5.5]undecaneNot AvailableNot AvailableNot Available
2-Oxa-7-azaspiro[4.4]nonane-1,3,8-trione82379-09-7C7H7NO4169.13 g/mol
2-Oxa-7-aza-spiro[4.4]nonane175-97-3Not AvailableNot Available
7-Oxa-1-thia-4-azaspiro(4.4)nonane, 6-methyl-Not AvailableC7H13NOS159.25 g/mol
1-Oxa-7-azaspiro[4.4]nonane176-12-5Not AvailableNot Available
1-Oxa-7-azaspiro[4.4]nonane hydrochloride1419590-81-0Not AvailableNot Available
2-Oxa-7-azaspiro[4.4]nonane-8,9-dionesNot AvailableNot AvailableNot Available

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO B8735125 1-Oxa-4-azaspiro[4.4]nonane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

1-oxa-4-azaspiro[4.4]nonane

InChI

InChI=1S/C7H13NO/c1-2-4-7(3-1)8-5-6-9-7/h8H,1-6H2

InChI Key

IHODRWNTUPSYAQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)NCCO2

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Oxa 4 Azaspiro 4.4 Nonane and Its Analogues

Strategies for Spirocyclic Core Formation

The construction of the characteristic spirocyclic junction of 1-oxa-4-azaspiro[4.4]nonane and its analogues requires precise control over reactivity and stereochemistry. Both intramolecular and intermolecular strategies have proven effective in achieving this goal, each with its own set of advantages and limitations.

Intramolecular Cyclization Approaches

Intramolecular cyclization strategies are powerful methods for the synthesis of complex cyclic molecules, including spirocycles. These approaches typically involve the use of a substrate that already contains most of the atoms required for the final ring system, with the key spiro-forming step occurring through the formation of a new bond within the molecule.

Aza-Michael Addition: The intramolecular aza-Michael addition represents a robust method for the formation of nitrogen-containing rings. This reaction involves the nucleophilic attack of an amine onto an α,β-unsaturated carbonyl compound within the same molecule. In the context of this compound synthesis, this can be envisioned as a key step in constructing the pyrrolidine (B122466) or oxazolidine (B1195125) ring. For instance, a precursor containing a cyclopentane (B165970) ring and a side chain bearing both an amine and a Michael acceptor can undergo cyclization to form the spirocyclic core. The reaction between primary amines and unsaturated esters can lead to a cascade reaction involving an initial aza-Michael addition followed by an intramolecular amidation-cyclization to form a stable 5-membered N-substituted pyrrolidone ring, a key structural feature of some this compound analogues.

Radical Cyclizations: Free radical-mediated cyclizations offer a powerful and often complementary approach to ionic reactions for the construction of cyclic systems. A notable example is the domino radical bicyclization for the synthesis of 1-azaspiro[4.4]nonane derivatives. This process can be initiated by radical initiators such as 2,2′-azobisisobutyronitrile (AIBN) or triethylborane (B153662) and is promoted by a radical mediator like tributyltin hydride. The reaction cascade involves the formation of an aryl radical from a halogenated precursor, which then undergoes an intramolecular 5-exo-trig cyclization onto an imine. This generates an alkoxyaminyl radical that is subsequently trapped by an intramolecular double bond to form the spirocyclic product. Yields for these domino reactions can range from 11-67%, often with a preference for the trans diastereomer.

Precursor TypeRadical InitiatorPromoterProductYield (%)Reference
O-benzyl oxime etherAIBN or Et3BBu3SnH1-Azaspiro[4.4]nonane derivative11-67

1,3-Dipolar Cycloaddition: A highly effective method for constructing the heterocyclic ring of spiro compounds involves the intramolecular 1,3-dipolar cycloaddition of nitrones. In this approach, a nitrone with a tethered alkene undergoes a cycloaddition reaction to form a tricyclic isoxazolidine (B1194047) intermediate. This intermediate can then be subjected to reductive ring opening, for instance using zinc in a mixture of acetic acid and ethanol, to yield the desired amino alcohol with the 1-azaspiro[4.4]nonane skeleton. For example, heating 2-(pent-4-enyl)nitrones at 145 °C in toluene (B28343) can produce the cycloadducts in nearly quantitative yields. The subsequent reductive cleavage of the N-O bond in the isoxazolidine ring can be achieved in high yields (85-95%).

ReactantConditionsIntermediateProductYield (%)Reference
2-(pent-4-enyl)nitroneToluene, 145 °C, microwaveTricyclic isoxazolidineAminoalcohol (after reduction)85-95 (for reduction step)

Intramolecular hydrogen atom transfer (HAT) is a key mechanistic step in certain radical-mediated cyclizations leading to the this compound core. In the domino radical bicyclization of O-benzyl oxime ethers, the formation of an alkoxyaminyl radical is a critical step. This nitrogen-centered radical can then abstract a hydrogen atom from a suitable C-H bond within the same molecule, leading to a carbon-centered radical that subsequently cyclizes to form the spirocyclic system. This HAT process is a powerful way to achieve regioselective C-H functionalization and construct complex molecular architectures from relatively simple precursors.

Intermolecular Annulation and Cycloaddition Reactions

Intermolecular strategies for the synthesis of this compound and its analogues involve the joining of two or more separate molecules to build the spirocyclic framework. These methods are often highly convergent and allow for significant structural diversity in the final products.

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms from the starting materials. A catalyst-free, three-component approach has been developed for the synthesis of novel 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene derivatives. This reaction involves the in situ generation of a zwitterionic dipole from an isocyanide and an acetylenic ester, which then undergoes a 1,3-dipolar cycloaddition with a 3-alkyl-4-arylidene-isoxazol-5(4H)-one derivative. The reaction proceeds efficiently in toluene at 110 °C, providing good yields of the highly functionalized spiro heterocycles.

Component 1Component 2Component 3ProductYield (%)Reference
Alkyl isocyanideDialkyl acetylenedicarboxylate3-Alkyl-4-arylidene-isoxazol-5(4H)-one1-Oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene derivativeModerate to Good

[4+2]-Cycloaddition: The Diels-Alder reaction, a [4+2]-cycloaddition, and its variations are powerful tools for the construction of six-membered rings and can be employed in tandem with other reactions to build complex polycyclic systems. The tandem intramolecular [4+2]/[3+2] cycloaddition of 1,3,4-oxadiazoles provides a powerful method for the rapid assembly of complex polycyclic frameworks that can be precursors to spirocyclic systems. This cascade is typically initiated by an inverse electron demand Diels-Alder reaction.

Nitroso-ene Cyclization: The nitroso-ene reaction is a valuable transformation for the formation of C-N and C-O bonds and the construction of heterocyclic systems. An intramolecular nitroso-ene cyclization has been successfully employed to construct the 1-azaspiro[4.4]nonane skeleton. This key step was utilized in a modular synthesis towards the alkaloid (±)-cephalotaxine.

Catalytic Approaches in this compound Synthesis

Catalysis offers efficient and elegant routes to the this compound core, enabling reactions that would be otherwise difficult to achieve. Modern catalytic methods, including those based on transition metals, organocatalysts, and photoredox systems, provide powerful tools for constructing this spirocyclic framework.

Transition Metal-Catalyzed Cyclizations (e.g., Mn(III)-based oxidation, Gold(I)/Copper(II)-cocatalyzed reactions)

Transition metals are instrumental in forging complex molecular architectures through a variety of cyclization reactions. Their unique electronic properties facilitate the activation of substrates and control of reaction pathways.

Manganese(III)-Based Oxidative Cyclizations: Manganese(III)-based oxidation has emerged as a robust method for constructing oxa-aza spiro compounds. This approach typically involves the reaction of 1,3-dicarbonyl compounds with alkenes. nii.ac.jpvjs.ac.vn Specifically, the synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones has been successfully achieved through a one-pot Mn(III)-based reaction. researchgate.netnii.ac.jp This process utilizes 4-acylpyrrolidine-2,3-diones and 1,1-diarylethenes as starting materials. researchgate.net The key advantage of this method is its simplicity and the ability to maintain the integrity of the pyrrolidinedione ring, which becomes integrated into the final spirocyclic product. researchgate.net The reaction proceeds via the formation of a manganese enolate, which then participates in a cascade reaction to yield the desired spiro system. nii.ac.jp

Table 1: Mn(III)-Based Synthesis of 2-Oxa-7-azaspiro[4.4]nonanediones

Starting Material 1Starting Material 2CatalystYieldReference
4-Acylpyrrolidine-2,3-dione1,1-DiaryletheneMn(OAc)₃Good researchgate.net

Gold(I)/Copper(II)-Cocatalyzed Reactions: Gold catalysts, often in combination with other metals like copper, are highly effective in activating alkynes and facilitating complex cyclization cascades. Gold(I)-catalyzed spirocyclization of 1-ene-4,9-diyne esters provides an efficient route to azaspiro[4.4]nonenone systems. rsc.org This reaction proceeds through a sophisticated cascade involving a 1,2-acyloxy migration, a Nazarov cyclization, and a subsequent 5-exo-dig cyclization to forge the spirocyclic core. rsc.org While this specific example leads to an azaspiro[4.4]nonenone, the underlying principles are applicable to the synthesis of related oxa-aza systems. Similarly, the use of Ph₃PAuCl and Cu(OTf)₂ has been shown to catalyze the 7-exo-dig cyclization of chiral β-(N-propargylic)amino-α-methylene carboxylic acid tert-butyl esters, demonstrating the utility of gold catalysis in forming heterocyclic rings. nih.gov

Organocatalytic Asymmetric Approaches

Organocatalysis has revolutionized asymmetric synthesis by providing a metal-free alternative for creating chiral molecules. mdpi.com These small organic molecules catalyze reactions with high levels of stereocontrol. For the synthesis of chiral heterocyclic systems analogous to this compound, intramolecular Mannich reactions catalyzed by secondary amines have proven effective. organic-chemistry.org For instance, a tetrazole-substituted proline derivative can catalyze the reaction between 2-oxopropyl-2-formylbenzoates and anilines to produce 4-aminoisochromanones with excellent diastereomeric ratios (up to 99:1) and enantiomeric excesses (up to 99% ee). organic-chemistry.org This methodology highlights the potential of organocatalysis to construct complex scaffolds with multiple stereocenters in a single, highly controlled step. organic-chemistry.org

Photoredox Catalysis in Spiroannulation

Photoredox catalysis utilizes visible light to initiate single-electron transfer processes, enabling unique chemical transformations under mild conditions. While specific examples detailing the synthesis of the this compound core via photoredox catalysis are not prominently featured in the surveyed literature, the principles of photoredox-mediated spiroannulation are well-established for other heterocyclic systems. These reactions often involve the generation of radical intermediates that undergo cyclization to form the spirocyclic junction. This approach represents a promising future direction for the synthesis of this compound and its derivatives.

Stereoselective Synthesis of this compound Enantiomers

The synthesis of enantiomerically pure spirocycles is of paramount importance, as the biological activity of chiral molecules is often dependent on their absolute stereochemistry. Stereoselective strategies, employing either chiral auxiliaries or asymmetric catalysis, are crucial for accessing single enantiomers of this compound.

Chiral Auxiliary-Mediated Strategies

Chiral auxiliaries are covalently attached to a substrate to direct the stereochemical outcome of a reaction, after which they can be removed. This strategy has been applied to the synthesis of related azaspiro systems. For example, in the context of Michael reactions used to construct spirocycles, chiral imines derived from α-amino esters have been employed as chiral auxiliaries to control the formation of the quaternary carbon center. researchgate.net This approach allows for the diastereoselective construction of the spirocyclic core, which can then be further elaborated to yield the desired enantiopure product.

Asymmetric Catalysis for Enantiopure Spiro Systems

Asymmetric catalysis offers a more atom-economical approach to enantiopure compounds by using a substoichiometric amount of a chiral catalyst to generate a large quantity of a chiral product. Both organocatalysis and transition-metal catalysis have been successfully employed to synthesize enantiopure spiro systems. mdpi.comresearchgate.net A notable example is the organocatalytic asymmetric tandem Nazarov cyclization/semipinacol rearrangement, which generates chiral spiro[4.4]nonane-1,6-diones in high yields (up to 96%) and excellent enantiomeric excess (up to 97% ee). researchgate.net This reaction creates a spirocycle with four stereocenters in a single step. researchgate.net Such powerful catalytic methods provide a direct and efficient pathway to enantiomerically pure spiro[4.4]nonane frameworks, which are valuable precursors for the synthesis of more complex targets, including this compound derivatives. researchgate.net

Table 2: Asymmetric Catalytic Approaches to Spiro[4.4]nonane Systems

Reaction TypeCatalyst TypeKey Intermediate/ProductYieldEnantiomeric Excess (ee)Reference
Tandem Nazarov cyclization/semipinacol rearrangementOrganocatalystChiral spiro[4.4]nonane-1,6-dionesup to 96%up to 97% researchgate.net
Intramolecular Mannich ReactionOrganocatalyst (Proline derivative)4-Aminoisochromanonesup to 85%up to 99% organic-chemistry.org

Enzymatic Synthesis and Kinetic Resolution

The quest for enantiomerically pure spirocyclic compounds has led to the exploration of biocatalytic methods, which offer high selectivity under mild reaction conditions. A significant advancement in this area is the use of enzymes for the synthesis of spiro-oxazolidinones, a class of compounds that includes the this compound core structure. thieme-connect.comacs.org

Halohydrin dehalogenases (HHDHs) have been identified as effective biocatalysts for the ring expansion of spiro-epoxides to furnish spiro-oxazolidinones. thieme-connect.com This enzymatic transformation can be tailored to be either a kinetic resolution process, yielding enantiomerically enriched products, or a non-enantioselective synthesis for the production of racemic compounds. thieme-connect.com Through site-specific mutagenesis, researchers have engineered HHDH variants with enhanced capabilities. For instance, a triple mutant, HheG-M6 (I104F/N196S/F200W), was developed to mediate the kinetic resolution of a variety of spiro-epoxides, resulting in spiro-oxazolidinones with high optical purity. thieme-connect.com Conversely, a double mutant, HheG-M7 (I104F/N196G), was found to efficiently catalyze the same transformation to produce racemic products in high yields. thieme-connect.com

The biocatalytic kinetic resolution of spiro-epoxides using HHDH allows for the synthesis of chiral spiro-oxazolidinones with yields ranging from 24–47% and enantiomeric excesses (ee) of 90–98%. acs.org For the synthesis of racemic analogues, the enzymatic approach can achieve yields between 69–98%. acs.org A chemo-enzymatic strategy has also been developed to surpass the theoretical maximum 50% yield of a kinetic resolution, further enhancing the practicality of this method. acs.org The utility of this biocatalytic approach has been demonstrated in the efficient synthesis of the drug fenspiride (B195470), showcasing its potential for industrial applications. acs.org

Table 1: Enzyme-Catalyzed Synthesis of Spiro-Oxazolidinones
MethodEnzyme VariantProductYieldEnantiomeric Excess (ee)Reference
Kinetic ResolutionHheG-M6 (I104F/N196S/F200W)Chiral Spiro-oxazolidinones24-47%90-98% thieme-connect.comacs.org
Non-enantioselective SynthesisHheG-M7 (I104F/N196G)Racemic Spiro-oxazolidinones69-98%N/A thieme-connect.comacs.org

Solid-Phase Synthesis and Combinatorial Library Generation

Solid-phase synthesis has emerged as a powerful tool for the rapid generation of large and diverse libraries of organic molecules. nih.gov This methodology offers several advantages, including the use of excess reagents to drive reactions to completion, simplified purification through filtration, and the potential for automation and high-throughput synthesis. nih.gov These features make it particularly well-suited for the construction of combinatorial libraries of this compound analogues for drug discovery and other applications.

A convenient route for the solid-phase synthesis of spirocyclic heterocycles involves the use of a regenerating Michael (REM) linker strategy coupled with 1,3-dipolar cycloaddition. nih.gov The REM linker is advantageous due to its recyclability and traceless nature, meaning no part of the linker remains in the final product. nih.gov This approach allows for the construction of a library of structurally similar heterocycles, including those with a spirocyclic core. nih.gov

The generation of combinatorial libraries of spirocycles is driven by the need for structurally novel compounds with favorable drug-like properties, such as a high fraction of sp3-hybridized carbon atoms (Fsp3 character), which often correlates with improved solubility and metabolic stability. mdpi.com By systematically varying the building blocks used in a solid-phase synthesis, a diverse library of this compound derivatives can be created, allowing for the exploration of a wider chemical space and the identification of compounds with desired biological activities.

Retrosynthetic Analysis and Building Block Rationalization for this compound

The design of an efficient synthesis for a target molecule like this compound relies on a sound retrosynthetic analysis. This process involves mentally deconstructing the target molecule into simpler, commercially available, or easily accessible starting materials, known as building blocks.

A plausible retrosynthetic pathway for the this compound core can be envisioned through several key disconnections. One common strategy for the formation of the azaspirocyclic system is an intramolecular cyclization. For the closely related 1-azaspiro[4.4]nonane skeleton, a domino radical bicyclization of functionalized oxime ethers has been successfully employed. nih.gov This suggests that a key building block for a similar approach to this compound would be a suitably functionalized precursor containing both the cyclopentane and the N-O-C moieties.

Another approach involves the construction of one ring onto the other. For instance, a nitroso-ene cyclization has been used to rapidly construct the 1-azaspiro[4.4]nonane motif, starting from 1,2-epoxycyclopentane. researchgate.net This highlights the importance of cyclic ketones and their derivatives as fundamental building blocks. The synthesis of spiro-oxazolidinones from spiro-epoxides further underscores the utility of epoxides derived from cyclic ketones as key starting materials. thieme-connect.comacs.org

The rationalization of building blocks for the synthesis of this compound and its analogues focuses on readily available and versatile starting materials. These include:

Cyclic ketones: Cyclopentanone (B42830) and its derivatives are fundamental starting points for constructing the five-membered carbocyclic ring.

Amino alcohols: These provide the nitrogen and oxygen atoms of the oxazolidine ring.

Haloalcohols: These can be used in annulation reactions with azadienes to form the spiro-oxazolidine (B91167) ring system. researchgate.net

Functionalized oximes: As precursors for radical cyclizations to form the azaspirocyclic core. nih.gov

The choice of building blocks will ultimately depend on the desired substitution pattern on the final spirocycle, allowing for the synthesis of a diverse range of analogues.

Optimization of Reaction Conditions and Scalability for Production

The transition from a laboratory-scale synthesis to a large-scale production process requires careful optimization of reaction conditions to ensure efficiency, safety, and cost-effectiveness. Key parameters that are typically optimized include temperature, pressure, reaction time, catalyst loading, solvent, and stoichiometry of reagents.

For the synthesis of related 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones, a key metal-catalyzed oxidative cyclization step was thoroughly optimized. nih.gov The investigation focused on identifying the most effective reagents and conditions to maximize the yield of the desired spirocyclic product. nih.gov Similarly, for the synthesis of 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene derivatives, the reaction conditions for a three-component reaction were optimized by screening various solvents and temperatures to achieve the highest yields. nih.gov

The scalability of enzymatic syntheses is a critical consideration for industrial applications. The biocatalytic approach for synthesizing spiro-oxazolidinones has shown promise for large-scale production. acs.org The synthesis of the drug fenspiride was successfully demonstrated at a high substrate concentration of 200 mM (44 g/L), indicating the robustness and practical applicability of the enzymatic method for producing significant quantities of the target compound. acs.org Further evidence of the practicality of this biocatalytic approach is provided by the successful large-scale synthesis of spiro-oxazolidinones, which underscores its potential for industrial implementation. acs.org

Table 2: Optimization of a Three-Component Reaction for Spiro-oxazolidine Synthesis
EntrySolventTemperature (°C)Time (h)Yield (%)Reference
1Toluene110-- nih.gov
Note: Specific time and yield data for the optimization of this compound synthesis were not available in the provided search results. The table reflects the identified optimal conditions for a related spiro-oxazolidine synthesis.

Based on a comprehensive search of available scientific literature, there is insufficient specific information regarding the chemical reactivity and mechanistic studies of the compound This compound to fulfill the detailed article outline as requested.

The search for research findings on N-functionalization, quaternization, oxidation, nucleophilic substitution, ring-opening reactions, and the reactivity of the spiro center for this specific molecule did not yield relevant results. The available literature focuses on related but structurally distinct compounds, such as:

1-Azaspiro[4.4]nonane : The parent compound lacking the oxygen heteroatom.

Isomeric compounds : Such as 1-Oxa-6-azaspiro[4.4]nonane or 2-oxa-7-azaspiro[4.4]nonane.

Analogues with different ring sizes or heteroatoms : Such as 1-Oxa-4-azaspiro[4.5]decane or 1-Oxa-4-thiaspiro[4.4]nonane.

Generating an article based on these related structures would involve speculation about the reactivity of this compound, which would not meet the required standards of scientific accuracy. Therefore, to ensure the integrity and factual correctness of the information provided, it is not possible to create the requested article at this time.

Chemical Reactivity and Mechanistic Studies of 1 Oxa 4 Azaspiro 4.4 Nonane

Mechanistic Investigations of Key Transformations

Radical Intermediates and Pathways

The construction of the 1-oxa-4-azaspiro[4.4]nonane skeleton and its analogs can be achieved through sophisticated radical cascade reactions. While direct studies on this compound are specific, extensive research into the closely related 1-azaspiro[4.4]nonane framework provides significant insights into the radical intermediates and pathways that are likely applicable.

A key strategy involves a domino radical bicyclization process designed to form the spirocyclic core in a single step. nih.gov This process has been successfully applied to synthesize 1-azaspiro[4.4]nonane derivatives from O-benzyl oxime ether precursors. nih.gov The reaction is initiated by radical initiators such as 2,2′-azobisisobutyronitrile (AIBN) or triethylborane (B153662) (Et₃B) and is promoted by tributyltin hydride (Bu₃SnH). nih.gov

The mechanistic pathway proceeds through the formation and subsequent capture of specific radical intermediates:

Initiation : A radical initiator generates a tributyltin radical (Bu₃Sn•) from Bu₃SnH.

Aryl/Vinyl Radical Formation : The Bu₃Sn• radical abstracts a halogen atom (iodine or bromine) from the aromatic ring of the O-benzyl oxime ether, or adds to a terminal alkyne, generating an aryl or stannylvinyl radical.

First Cyclization (5-exo-trig) : This newly formed carbon-centered radical undergoes a 5-exo-trig cyclization by attacking the double bond of the alkenyl moiety within the same molecule. This step creates the first five-membered ring and transfers the radical to a new carbon center.

Alkoxyaminyl Radical Formation : The resulting carbon-centered radical is positioned to facilitate the homolytic cleavage of the weak N-O bond of the oxime ether, leading to the formation of a stabilized alkoxyaminyl radical.

Second Cyclization (5-exo-trig) : The nitrogen-centered alkoxyaminyl radical then attacks the aromatic or vinyl system, completing the second five-membered ring and forming the spiro[4.4]nonane core. nih.gov

Termination : The final carbon-centered radical is quenched by a hydrogen atom from Bu₃SnH, regenerating the Bu₃Sn• radical to continue the chain reaction.

This domino reaction, involving the sequential formation and capture of alkoxyaminyl radicals, effectively builds the complex 1-azaspiro[4.4]nonane nucleus in a single synthetic operation. nih.gov However, the success of the second cyclization is sensitive to the substrate; for instance, precursors with a methyl-substituted olefin were found to favor the monocyclized product, as the capture of the alkoxyaminyl radical was precluded. nih.gov

In related systems, nitrogen-centered radicals have also been used to promote intramolecular hydrogen atom transfer reactions to create spirocyclic architectures, highlighting the versatility of radical intermediates in constructing these frameworks.

Ionic Mechanisms and Rearrangements

Ionic pathways provide a powerful alternative for the synthesis of the this compound core and its analogs, often involving rearrangements or annulation reactions.

One prominent example is the acid- or bromonium ion-induced rearrangement for the synthesis of 1-oxaspiro[4.4]nonan-6-ones. acs.org This approach begins with the addition of 2-lithio-4,5-dihydrofuran to a cyclobutanone, forming a carbinol intermediate. The exposure of this carbinol to acid or a source of bromonium ions (e.g., N-Bromosuccinimide) induces a rearrangement cascade that rapidly constructs the spirocyclic ketone framework. acs.org This transformation proceeds via oxonium ion technology, demonstrating an efficient ionic method for elaborating the 1-oxaspiro[4.4]nonane system. acs.org

Another significant ionic mechanism is the [3+2] annulation reaction between azadienes and haloalcohols, which yields highly functionalized spiro-oxazolidines (this compound derivatives). researchgate.net This transition-metal-free process operates under mild, ambient conditions and is mechanistically proposed to proceed as follows:

Deprotonation : A base, such as cesium carbonate (Cs₂CO₃) or potassium tert-butoxide (t-BuOK), deprotonates the haloalcohol (e.g., 2-bromoethanol), generating an alkoxide.

Nucleophilic Attack : The resulting alkoxide acts as a nucleophile, attacking one of the imine carbons of the azadiene substrate.

Intramolecular Cyclization : This is followed by an intramolecular nucleophilic substitution, where the nitrogen anion displaces the halide on the alkyl chain, closing the five-membered oxazolidine (B1195125) ring. researchgate.net

This reaction forms the this compound core with excellent regioselectivity, as the initial nucleophilic attack and subsequent cyclization follow a defined pathway. researchgate.net Similar ionic approaches, such as tandem intramolecular hydroamination/semipinacol rearrangements, have also been reported for constructing the related 1-azaspiro[4.4]nonane skeleton in a single step. nih.gov

Chemo-, Regio-, and Stereoselectivity in Reactions of this compound

The synthesis of this compound and its analogs often exhibits high levels of selectivity, which is crucial for controlling the final structure of the molecule.

Regioselectivity: The transition-metal-free [3+2] annulation of azadienes with haloalcohols to form spiro-oxazolidines is a prime example of a highly regioselective reaction. researchgate.net The reaction consistently yields the 1-oxa-4-azaspiro isomer due to the defined ionic mechanism where the alcoholate oxygen selectively attacks the imine carbon, and the nitrogen subsequently closes the ring by displacing the halide. This method's practicality is enhanced by its broad substrate scope and excellent regioselectivity under mild conditions. researchgate.net

The table below details the substrate scope for this regioselective synthesis, demonstrating the formation of various spiro-oxazolidine (B91167) derivatives. researchgate.net

Reaction conditions: azadiene (1.0 equiv.), 2-bromoethanol (B42945) (1.5 equiv.), and Cs₂CO₃ (2.5 equiv.) in acetone (B3395972) at room temperature for 2 hours. Yields are for the isolated product. researchgate.net

Stereoselectivity: In radical-mediated syntheses of the related 1-azaspiro[4.4]nonane skeleton, a notable degree of stereoselectivity is observed. The domino radical bicyclization of O-benzyl oxime ethers typically produces the spirocyclic compounds as a mixture of diastereomers, but with a consistent preference for the trans configuration. nih.govnih.gov This selectivity arises from the geometric constraints imposed during the second cyclization step, where the alkoxyaminyl radical adds to the aromatic or vinyl system, favoring the thermodynamically more stable trans arrangement of the newly formed rings.

The table below summarizes the yields and diastereomeric ratios for the synthesis of various 1-azaspiro[4.4]nonane derivatives via this radical pathway. nih.gov

Yields and diastereomeric ratios (dr) for the synthesis of 1-azaspiro[4.4]nonane derivatives. nih.gov

Derivatization and Exploration of Structural Analogues of 1 Oxa 4 Azaspiro 4.4 Nonane

Synthesis of Substituted 1-Oxa-4-azaspiro[4.4]nonane Derivatives

Direct synthetic routes for substituted this compound are not extensively documented, however, methodologies applied to the closely related 1-azaspiro[4.4]nonane framework provide valuable insights into potential synthetic strategies. These approaches can be broadly categorized into substitutions on a pre-formed scaffold and cyclization reactions that build the scaffold with desired substituents in place.

One powerful method for constructing the 1-azaspiro[4.4]nonane skeleton is through a domino radical bicyclization. nih.govnih.gov This process typically involves the formation and subsequent capture of alkoxyaminyl radicals from strategically designed precursors, such as O-benzyl oxime ethers that contain an alkenyl moiety. nih.govnih.gov The bicyclization can be initiated by radical initiators like 2,2'-azobisisobutyronitrile (AIBN) or triethylborane (B153662) (Et₃B) and is promoted by Bu₃SnH. nih.gov This strategy has been shown to generate the spiro[4.4]nonane nucleus in a single step, often with a preference for the trans diastereomer. nih.gov Adapting this methodology to an oxygen-containing precursor could provide a viable route to substituted this compound derivatives. The choice of substituents on the starting materials, such as electron-withdrawing groups or aryl groups on the alkenyl tether, can influence the reaction's success and yield. nih.govnih.gov

Another approach involves the functionalization of the nitrogen atom within the spirocyclic core. For analogues with larger ring systems, such as 1-oxa-4-azaspiro[4.5]decane, N-acylation is a common derivatization strategy. For instance, the synthesis of 8-tert-Butyl-4-(3,5-difluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid involves the introduction of a difluorobenzoyl group onto the nitrogen atom. evitachem.com This suggests that N-acylation, N-alkylation, and the introduction of protecting groups like tert-butyloxycarbonyl (Boc) are feasible modifications for the this compound system, enabling the synthesis of a diverse library of N-substituted derivatives.

The following table summarizes potential substitution strategies based on analogous scaffolds.

Substitution SiteReaction TypePotential ReagentsPrecursor Scaffold
Nitrogen (Position 4)AcylationAcid chlorides, AnhydridesThis compound
Nitrogen (Position 4)AlkylationAlkyl halidesThis compound
Nitrogen (Position 4)Boc ProtectionDi-tert-butyl dicarbonateThis compound
Ring CarbonsDomino Radical BicyclizationSubstituted O-benzyl oxime ethersAcyclic

Construction of Fused and Annulated Spiro[4.4]nonane Systems

Building upon the spiro[4.4]nonane core, the construction of fused and annulated systems introduces greater structural complexity and rigidity. Radical-based methodologies have proven effective not only in forming the spirocycle itself but also in creating fused ring systems in a tandem fashion.

Research into the synthesis of 1-azaspiro[4.4]nonane derivatives has demonstrated that a cascade radical bicyclization process can yield a pyrrolidine (B122466) nucleus fused to an indene (B144670) skeleton. nih.gov In this approach, an aryl radical is generated, which then adds to a C=N bond to produce an alkoxyaminyl radical. This intermediate is subsequently captured by a double bond to form the fused heterocyclic product. nih.gov This domino strategy, where two rings are formed and connected by a quaternary carbon center, could be conceptually applied to precursors designed to yield fused this compound systems. nih.gov

For example, a precursor containing both the necessary elements for the oxa-azaspiro core and an additional reactive moiety (like an aromatic ring) could undergo a spiro-cyclization followed by an intramolecular annulation step. The success of such a strategy depends heavily on the design of the radical precursor to favor the desired cyclization pathway over competing side reactions like premature reduction or hydrogen transfer. nih.gov

Heteroatom Variation within the Spiro[4.4]nonane Scaffold (e.g., 1-Oxa-3-azaspiro[4.4]nonane, 1-Oxa-4-thiaspiro[4.4]nonane)

Altering the type and position of heteroatoms within the spiro[4.4]nonane scaffold generates structural analogues with distinct electronic and steric properties. This exploration includes positional isomers (e.g., moving the nitrogen atom) and replacement of heteroatoms (e.g., substituting nitrogen with sulfur).

1-Oxa-3-azaspiro[4.4]nonane Analogues

The synthesis of the isomeric 1-oxa-3-azaspiro[4.4]nonane system has been achieved through multicomponent reactions. A catalyst-free, three-component approach involving alkyl isocyanides, dialkyl acetylene (B1199291) dicarboxylates, and 3-alkyl-4-arylidene-isoxazol-5(4H)-ones in toluene (B28343) at 110 °C yields highly functionalized 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene derivatives. nih.gov This reaction proceeds through a cascade involving the in-situ generation of a zwitterion, followed by 1,3-dipolar cyclization and tautomerization to furnish the final spiro heterocycle. nih.gov While this produces a highly unsaturated and oxidized version of the scaffold, it confirms the viability of constructing the 1-oxa-3-aza core.

1-Oxa-4-thiaspiro[4.4]nonane

The replacement of the nitrogen atom at position 4 with a sulfur atom yields 1-oxa-4-thiaspiro[4.4]nonane. This compound is also known as cyclopentanone (B42830) O,S-ethylenethioacetal. nih.gov Its synthesis typically involves the reaction of cyclopentanone with 2-mercaptoethanol (B42355) under acidic conditions, forming the 1,3-oxathiolane (B1218472) ring spiro-fused to the cyclopentane (B165970) ring. This analogue serves as a key intermediate in the synthesis of more complex molecules. ebi.ac.uk

The table below highlights these heteroatom variations.

Compound NameCore ScaffoldSynthesis Highlight
1-Oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene1-Oxa-3-azaspiro[4.4]nonaneThree-component reaction of an isocyanide, an acetylene dicarboxylate, and an isoxazolone. nih.gov
1-Oxa-4-thiaspiro[4.4]nonane1-Oxa-4-thiaspiro[4.4]nonaneReaction of cyclopentanone with 2-mercaptoethanol. nih.gov

Synthesis of Spiro Analogues with Different Ring Sizes

Expanding one or both rings of the spiro[4.4]nonane system leads to analogues such as spiro[4.5]decanes and spiro[5.5]undecanes. These larger scaffolds provide different spatial arrangements for substituents and have been extensively explored, particularly in medicinal chemistry.

1-Oxa-4-azaspiro[4.5]decane Systems

A versatile route to 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones starts from 4-aminophenol (B1666318) and glycolic acid. nih.gov The key step is a metal-catalyzed oxidative cyclization of an intermediate amide to form the spirocyclic dienone. nih.govresearchgate.net These derivatives can be further modified, for example, through N-alkylation or by Michael addition to the dienone system. nih.gov Other substituted derivatives, such as (R)-N-Boc-1-oxa-4-azaspiro[4.5]decane-3-carboxaldehyde, are valuable chiral building blocks in organic synthesis. chemimpex.com

1-Oxa-azaspiro[5.5]undecane Systems

Various isomers of the 1-oxa-azaspiro[5.5]undecane scaffold have been synthesized. For instance, 1-oxa-9-azaspiro[5.5]undecane derivatives have been prepared and explored as scaffolds for antituberculosis agents. researchgate.net Similarly, 1-oxa-4,9-diazaspiro[5.5]undecane-based compounds have been identified as potent inhibitors of soluble epoxide hydrolase. nih.gov The synthesis of these larger spirocycles often involves multi-step sequences tailored to the specific heteroatom arrangement and desired substitution pattern.

Comparative Chemical Behavior of this compound Analogues

The chemical behavior of this compound analogues is dictated by their specific structure, including the nature and position of heteroatoms, ring size, and the presence of functional groups.

The nitrogen atom at position 4 in the parent scaffold and its analogues is a key site for chemical modification. Its nucleophilicity allows for straightforward acylation and alkylation reactions, as seen in the synthesis of various N-substituted 1-oxa-4-azaspiro[4.5]decane derivatives. evitachem.com The introduction of an N-Boc group serves as a common protecting strategy, modulating the reactivity of the nitrogen during subsequent synthetic steps. chemimpex.com

The introduction of unsaturation and carbonyl groups into the scaffold drastically alters its reactivity. For example, 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives contain a conjugated dienone system, which acts as a Michael acceptor. nih.gov This reactivity can be a target for further synthetic transformations but can also lead to reactions with biological nucleophiles. Research has focused on modifying this system, for instance, through cyclopropanation, to eliminate the α,β-unsaturated olefinic bond and thereby reduce the compound's reactivity as a Michael acceptor. nih.gov

Furthermore, the replacement of heteroatoms influences the molecule's properties. In a series of spiro[4.5]decane analogues, it was noted that replacing ring oxygen atoms with sulfur atoms led to changes in biological receptor affinity. unimore.it While this is a measure of biological function, it reflects underlying changes in physicochemical properties like hydrogen bonding capability, lipophilicity, and conformational preference, which are all aspects of chemical behavior.

Computational and Theoretical Investigations of 1 Oxa 4 Azaspiro 4.4 Nonane

Conformational Analysis and Energy Landscapes

The conformational flexibility of the two five-membered rings in 1-Oxa-4-azaspiro[4.4]nonane is a key determinant of its biological activity and physical properties. Computational methods are instrumental in mapping the potential energy surface and identifying stable conformers.

Conformational analysis of spirocyclic systems is often initiated by identifying the possible puckering of the constituent rings. nih.gov For five-membered rings like tetrahydrofuran (B95107) and pyrrolidine (B122466), the most common conformations are the envelope (Cs symmetry) and twist (C2 symmetry) forms. The combination of these puckering modes in the two rings of this compound leads to a complex energy landscape with several local minima.

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to optimize the geometry of these conformers and calculate their relative energies. researchgate.net A systematic search of the conformational space can be performed by rotating the dihedral angles that define the ring puckering. The results of such an analysis would typically be presented in a table of relative energies, indicating the most stable conformers.

Table 1: Calculated Relative Energies of this compound Conformers This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this exact molecule are not readily available in the cited literature.

ConformerRing 1 (Oxolane) PuckeringRing 2 (Pyrrolidine) PuckeringRelative Energy (kcal/mol)
1TwistTwist0.00
2EnvelopeTwist1.25
3TwistEnvelope1.80
4EnvelopeEnvelope3.10

The energy landscape reveals the barriers to interconversion between these conformers, which can be calculated by locating the transition states connecting them. This information is crucial for understanding the dynamic behavior of the molecule in different environments.

Electronic Structure and Bonding Properties (e.g., Frontier Molecular Orbitals)

The electronic structure of this compound dictates its reactivity and intermolecular interactions. Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding the chemical behavior of molecules. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

Computational methods like DFT can be used to calculate the energies and visualize the spatial distribution of the HOMO and LUMO. irjweb.com For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the pyrrolidine ring due to the presence of its lone pair of electrons. The LUMO, on the other hand, would likely be distributed over the C-N and C-O antibonding orbitals.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. irjweb.com A smaller gap generally implies higher reactivity.

Table 2: Calculated Frontier Molecular Orbital Properties of this compound This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this exact molecule are not readily available in the cited literature.

PropertyValue (eV)
HOMO Energy-6.50
LUMO Energy1.20
HOMO-LUMO Gap7.70

Analysis of the molecular electrostatic potential (MEP) map would further reveal the electron-rich and electron-deficient regions of the molecule, providing insights into its interactions with other chemical species. The region around the nitrogen atom is expected to be the most negative (electron-rich), making it a likely site for electrophilic attack.

Prediction of Reactivity and Reaction Pathways

Computational chemistry can be used to predict the reactivity of this compound and to explore potential reaction pathways. nih.gov By modeling the interaction of the molecule with various reagents, it is possible to identify the most likely sites of reaction and to calculate the activation energies for different reaction channels.

For example, the nucleophilic character of the nitrogen atom suggests that it will readily react with electrophiles. Computational models can be used to study the mechanism of N-alkylation or N-acylation reactions, providing detailed information about the transition state structures and reaction energetics.

Furthermore, the stability of the spirocyclic core can be investigated by simulating potential ring-opening reactions under various conditions. DFT calculations can help to determine the feasibility of such reactions by calculating the reaction energies and activation barriers. nih.gov This information is valuable for understanding the chemical stability of the molecule and for designing synthetic routes to its derivatives.

Spectroscopic Property Simulations (without explicit data)

Computational methods are widely used to simulate various spectroscopic properties, which can aid in the interpretation of experimental spectra and the structural elucidation of new compounds. nih.gov

NMR Spectroscopy: The simulation of Nuclear Magnetic Resonance (NMR) spectra is a powerful tool for confirming the structure of a molecule. acs.org By calculating the chemical shifts of the 1H and 13C nuclei and the spin-spin coupling constants, it is possible to generate a theoretical NMR spectrum that can be compared with experimental data. These calculations are highly sensitive to the molecular conformation, making them a valuable tool for conformational analysis.

IR Spectroscopy: Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule. Computational methods can be used to calculate the vibrational frequencies and intensities, resulting in a simulated IR spectrum. researchgate.netresearchgate.net This can help in the assignment of the experimentally observed absorption bands to specific molecular vibrations.

Mass Spectrometry: While direct simulation of mass spectra is complex, computational methods can be used to predict the fragmentation patterns of a molecule upon ionization. By calculating the energies of different fragment ions, it is possible to rationalize the observed peaks in a mass spectrum.

Development of Computational Models for Spirocyclic Systems

The unique structural features of spirocyclic systems present challenges for computational modeling. nih.gov The spiro-junction introduces significant steric strain and restricts the conformational freedom of the rings, which must be accurately described by the computational model.

The development of accurate and efficient computational models for spirocyclic systems is an active area of research. This includes the development of improved force fields for molecular mechanics simulations and the application of high-level quantum chemical methods to benchmark the results. The insights gained from computational studies of molecules like this compound contribute to the development of more reliable predictive models for this important class of compounds. nih.gov These models are crucial for the rational design of new spirocyclic molecules with desired properties for applications in drug discovery and materials science. nih.govrsc.org

Advanced Analytical Methodologies for Characterization of 1 Oxa 4 Azaspiro 4.4 Nonane

High-Resolution Mass Spectrometry for Molecular Formula Elucidation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of 1-Oxa-4-azaspiro[4.4]nonane. This technique measures the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the calculation of its exact mass.

For this compound, the molecular formula is C7H13NO. The theoretical monoisotopic mass can be calculated using the most abundant isotopes of carbon (¹²C), hydrogen (¹H), nitrogen (¹⁴N), and oxygen (¹⁶O).

Table 1: Theoretical Monoisotopic Mass Calculation for C7H13NO This interactive table details the calculation of the exact mass.

Element Count Isotopic Mass (Da) Total Mass (Da)
Carbon (C) 7 12.000000 84.000000
Hydrogen (H) 13 1.007825 13.101725
Nitrogen (N) 1 14.003074 14.003074
Oxygen (O) 1 15.994915 15.994915

| Total | | | 127.099714 |

HRMS analysis of a purified sample would be expected to yield an experimental mass that closely matches this theoretical value, typically within a few parts per million (ppm). This high degree of accuracy allows differentiation from other compounds with the same nominal mass but different elemental compositions, thereby confirming the molecular formula C7H13NO.

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed atomic connectivity and stereochemistry of this compound. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of the molecule's structure.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. Based on the structure of this compound, distinct signals are expected for the protons on the tetrahydrofuran (B95107) and pyrrolidine (B122466) rings. Protons on carbons adjacent to the oxygen (C2, C5) and nitrogen (C3) atoms would appear at a lower field (higher ppm) due to the deshielding effects of these heteroatoms. The complex splitting patterns (multiplicities) of these signals would reveal the number of adjacent protons, helping to piece together the connectivity.

¹³C NMR Spectroscopy: The carbon NMR spectrum indicates the number of unique carbon environments. For this compound, seven distinct carbon signals are expected. Similar to ¹H NMR, carbons bonded to oxygen and nitrogen are shifted downfield. The spiro carbon (C5), being a quaternary carbon, would typically show a weaker signal.

2D NMR Techniques: To definitively assign all proton and carbon signals, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): Reveals correlations between protons that are coupled to each other (typically on adjacent carbons).

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for identifying connectivity across the spiro junction and heteroatoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to determine the spatial proximity of protons, which is valuable for confirming the three-dimensional structure and relative stereochemistry of the two rings.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This interactive table shows predicted chemical shift ranges. Actual values may vary based on solvent and experimental conditions.

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Notes
C2-H₂ 3.6 - 3.9 65 - 70 Adjacent to Oxygen
C3-H₂ 2.8 - 3.1 45 - 50 Adjacent to Nitrogen
C5 (Spiro) --- 90 - 95 Quaternary, adjacent to O and N
C6-H₂ 1.7 - 2.0 24 - 28 Pyrrolidine ring
C7-H₂ 1.7 - 2.0 24 - 28 Pyrrolidine ring
C8-H₂ 2.9 - 3.2 48 - 53 Adjacent to Nitrogen

Vibrational Spectroscopy for Functional Group Identification (e.g., FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the key functional groups are the secondary amine (N-H), the ether (C-O-C), and the alkane (C-H) moieties.

N-H Vibrations: The secondary amine will exhibit a characteristic N-H stretching vibration, which typically appears as a single, medium-intensity peak in the 3300–3500 cm⁻¹ region. An N-H bending vibration can also be observed around 1550–1650 cm⁻¹.

C-O Vibrations: The ether functional group will show a strong C-O-C asymmetric stretching band, which is a key diagnostic peak, typically found in the 1000–1300 cm⁻¹ range.

C-H Vibrations: The aliphatic C-H bonds of the two rings will produce strong stretching absorptions in the 2850–3000 cm⁻¹ region. C-H bending vibrations will also be present in the fingerprint region (below 1500 cm⁻¹).

Table 3: Expected Characteristic IR Absorption Bands for this compound This interactive table lists the principal vibrational modes and their expected frequencies.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Secondary Amine N-H Stretch 3300 - 3500 Medium, single peak
Alkane C-H Stretch 2850 - 3000 Strong
Secondary Amine N-H Bend 1550 - 1650 Medium
Alkane C-H Bend 1450 - 1470 Medium
Ether C-O-C Asymmetric Stretch 1000 - 1300 Strong

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate data on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the tetrahydrofuran and pyrrolidine rings and their spatial relationship around the central spiro atom.

For a successful analysis, this compound must first be grown into a suitable single crystal. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined.

The data obtained from X-ray crystallography would confirm:

The spirocyclic nature of the molecule.

The specific conformations of the five-membered rings (e.g., envelope or twist conformations).

The precise bond lengths and angles, which can be compared with theoretical values.

The packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the N-H group.

While a specific crystal structure for the parent this compound is not widely published, the technique has been used to confirm the structures of numerous complex spirocyclic derivatives.

Chiral Chromatography for Enantiomeric Excess Determination

The spiro carbon atom in this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of non-superimposable mirror images (enantiomers). Chiral chromatography is the primary technique used to separate these enantiomers and to determine the enantiomeric excess (e.e.) of a sample, which is a measure of its optical purity.

The separation is typically performed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase (CSP). The CSP is made of a chiral material that interacts differently with each enantiomer, leading to different retention times and thus their separation.

The process involves:

Dissolving the sample of this compound in a suitable mobile phase.

Injecting the solution onto a column packed with a CSP.

The two enantiomers travel through the column at different rates.

A detector at the end of the column records two separate peaks, one for each enantiomer.

The relative area of the two peaks is used to calculate the enantiomeric excess. This analysis is crucial in asymmetric synthesis, where the goal is to produce one enantiomer preferentially over the other.

Applications As a Synthetic Building Block in Advanced Chemical Research

Utilization in the Synthesis of Complex Chemical Architectures

The rigid, defined spatial arrangement of spirocycles makes them ideal foundations for the synthesis of complex natural products and other intricate chemical architectures. The 1-azaspiro[4.4]nonane ring system, in particular, is the core structural motif of Cephalotaxus alkaloids, a class of compounds known for their potent antiproliferative activities. nih.gov For instance, homoharringtonine, an ester derivative of the parent alkaloid cephalotaxine, is an approved treatment for chronic myeloid leukemia. nih.gov

The synthesis of these complex molecules relies on the strategic construction of the spirocyclic core. Research into the analogous 1-azaspiro[4.4]nonane framework has led to the development of sophisticated synthetic routes that could be adapted for 1-Oxa-4-azaspiro[4.4]nonane. One notable method is the domino radical bicyclization of specifically designed oxime ethers. nih.govnih.gov This process involves generating an aryl radical which then undergoes an intramolecular cyclization to form an alkoxyaminyl radical. This intermediate is subsequently trapped by a tethered double bond to construct the spiro[indene-1,2′-pyrrolidine] system in a single, efficient step. nih.gov This methodology has been shown to produce the desired 1-azaspiro[4.4]nonane skeleton in moderate yields, typically as a mixture of diastereomers. nih.govnih.gov

Another powerful strategy for creating the azaspiro[4.4]nonane core is the nitroso-ene cyclization. researchgate.netresearchgate.net This approach was devised to rapidly assemble the key structural motif, which was then elaborated in a modular synthesis toward (±)-cephalotaxine. researchgate.net These advanced synthetic strategies highlight the value of the azaspiro[4.4]nonane core as a critical intermediate, demonstrating a blueprint for how the this compound scaffold could be employed in the total synthesis of novel, complex molecules.

Table 1: Methodologies for the Synthesis of the Analogous 1-Azaspiro[4.4]nonane Core

Synthetic MethodologyKey FeaturesPrecursorsYieldsRef.
Domino Radical BicyclizationSingle-stage reaction forming two rings and a quaternary center.O-benzyl oxime ethers with bromo/iodo aromatic rings and an alkenyl moiety.11–67% nih.gov, nih.gov
Nitroso-Ene CyclizationRapid construction of the key spiro structural motif.Utilizes a commercially available 1,2-epoxycyclopentane derivative.Not specified researchgate.net

Role in the Development of Novel Ligands for Catalysis

The defined stereochemistry of spirocyclic frameworks makes them attractive scaffolds for the development of chiral ligands used in asymmetric catalysis. The rigidity of the structure can create a well-defined chiral pocket that influences the stereochemical outcome of a catalytic transformation.

While the direct application of this compound as a ligand is not yet extensively documented in scientific literature, the principles of ligand design suggest its potential. The nitrogen and oxygen atoms within the scaffold provide potential coordination sites for metal centers. Functionalization of the rings could allow for the attachment of phosphine, amine, or other coordinating groups. The development of chiral variants of this compound could lead to a new class of C2-symmetric or other symmetric ligands. For related spiro[4.4]nonane systems, C2-symmetric diols have been effectively used as chiral auxiliaries in Diels-Alder reactions and as chiral modifiers for reducing agents, achieving high levels of stereocontrol. This precedent suggests that with further research, this compound derivatives could be developed into effective ligands for a range of asymmetric catalytic reactions.

Integration into Advanced Materials Science

The incorporation of unique molecular scaffolds into polymers and other materials can impart novel properties. The three-dimensional and rigid nature of the this compound skeleton is a feature that could be exploited in materials science to influence polymer morphology, thermal stability, and electronic properties.

Currently, there is limited published research on the integration of this compound into polymers, organic electronics, or optoelectronics. However, the potential exists for this scaffold to serve as a monomer or a functional additive. For example, bifunctional derivatives of this compound could be synthesized and used in step-growth polymerization to create novel polyamides or polyesters with spirocyclic units in the backbone. Such polymers might exhibit enhanced glass transition temperatures and altered solubility profiles compared to their linear analogues. In the realm of organic electronics, the spirocyclic core could serve as an insulating structural element to create non-planar architectures that disrupt intermolecular packing, a strategy often used to improve the efficiency and lifetime of organic light-emitting diodes (OLEDs). Further investigation is required to explore and realize these potential applications.

Development of Chemical Probes and Tools (non-biological)

Chemical probes are essential tools for interrogating chemical and physical processes. Spin labels, for instance, are molecules with stable unpaired electrons that can be attached to other molecules to study their structure, dynamics, and environment using techniques like electron paramagnetic resonance (EPR) spectroscopy.

Research on the closely related 1-azaspiro[4.4]nonane scaffold has led to the synthesis of sterically shielded nitroxides (1-azaspiro[4.4]nonan-1-oxyls). beilstein-journals.org These stable radicals are synthesized via an intramolecular 1,3-dipolar cycloaddition reaction. beilstein-journals.org The spirocyclic framework provides steric protection to the radical center, enhancing its stability and making it a valuable tool for structural studies. beilstein-journals.org

By analogy, this compound could serve as a precursor for a new class of chemical probes. The nitrogen at the 4-position could be oxidized to a nitroxide radical, creating a novel spin label. The presence of the oxygen atom at the 1-position would subtly alter the electronic environment and polarity of the probe compared to its 1-azaspiro[4.4]nonane counterpart, potentially offering different relaxation properties or solubility, thereby expanding the toolkit available to chemists and physicists for materials and systems analysis.

Contribution to Chemical Methodology Development

The pursuit of efficient synthetic routes to valuable molecular scaffolds often drives the development of new chemical reactions and methodologies. The synthesis of the analogous 1-azaspiro[4.4]nonane core has been a fertile ground for methodological innovation, providing powerful new tools for organic chemists.

The development of the domino radical bicyclization to form the spiro[indene-1,2′-pyrrolidine] system is a prime example. nih.gov This work expanded the synthetic potential of alkoxyaminyl radicals, which had been previously less explored than other radical species. nih.gov The reaction showcases a sophisticated cascade process where multiple bonds and a stereocenter are formed in a single operation, representing a significant step forward in synthetic efficiency. The successful implementation of this methodology for constructing the 1-azaspiro[4.4]nonane nucleus in a single stage demonstrates its power. nih.gov

Similarly, the application of a nitroso-ene cyclization to build the 1-azaspiro[4.4]nonane motif highlights how existing reactions can be adapted and applied to solve challenging synthetic problems, in this case, the rapid assembly of a key intermediate for natural product synthesis. researchgate.netresearchgate.net The challenges associated with constructing the this compound core will likely spur further innovation, leading to new cyclization strategies and a deeper understanding of reaction mechanisms for building complex heterocyclic systems.

Perspectives and Future Directions in 1 Oxa 4 Azaspiro 4.4 Nonane Research

Unexplored Synthetic Avenues and Methodological Challenges

Current synthetic strategies for spirocycles often face challenges in controlling stereochemistry at the quaternary spirocenter. nih.govnih.gov For 1-oxa-4-azaspiro[4.4]nonane, future synthetic exploration could focus on innovative cascade or multicomponent reactions that construct the bicyclic system in a single, efficient step.

Potential Unexplored Routes:

Domino Radical Bicyclization: Inspired by the synthesis of 1-azaspiro[4.4]nonane derivatives, domino radical bicyclization presents a promising avenue. nih.govnih.gov A hypothetical route could involve a precursor with appropriately positioned oxime ether and alkenyl moieties, designed to facilitate a cascade cyclization that forms both the pyrrolidine (B122466) and oxolane rings simultaneously.

Intramolecular [3+2] Cycloaddition: The use of nitrile oxides or azomethine ylides in intramolecular cycloadditions with an olefin tethered to a tetrahydrofuran (B95107) ring could provide a direct route to the core structure. The primary challenge lies in the synthesis of the requisite linear precursors and controlling the regioselectivity of the cyclization.

Palladium-Catalyzed Dearomative Azaspirocyclization: Recent advances in palladium catalysis have enabled the synthesis of azaspirocycles from bromoarenes bearing an aminoalkyl group. researchgate.netacs.org Adapting this methodology to furan-based substrates could offer a convergent pathway to the this compound skeleton.

Gold-Catalyzed Cycloisomerization: The cycloisomerization of heterocyclic 1-bromoalkynes has been shown to be a viable route to various heterospirocycles. acs.org Designing a substrate containing a pyrrolidine ring and a bromoalkyne tether could enable a gold-catalyzed cascade to form the spiro-oxolane ring.

Methodological Challenges: The primary challenge in synthesizing this compound is the stereoselective construction of the spirocyclic junction. Most kinetic and thermodynamic cyclization methods for related spiroketals tend to favor the most stable anomeric conformation, which may not always be the desired isomer. nih.govwikipedia.org Developing catalyst-controlled, stereodivergent methods will be crucial for accessing the full scope of possible stereoisomers.

Synthetic StrategyPotential Precursor TypeKey AdvantagesForeseen Challenges
Domino Radical BicyclizationOxime ether with alkenyl tetherHigh atom economy, mild conditions. nih.govControl of diastereoselectivity, potential for undesired side reactions. nih.gov
Intramolecular [3+2] CycloadditionTetrahydrofuran with tethered olefin and nitrile oxide precursorConvergent, builds complexity quickly.Synthesis of complex linear precursors, regioselectivity control.
Pd-Catalyzed AzaspirocyclizationFuran derivative with aminoalkyl side chainConvergent approach, potential for substituent introduction. acs.orgCatalyst sensitivity, substrate scope limitations.
Au-Catalyzed CycloisomerizationPyrrolidine with tethered bromoalkyneAccess to diverse structures, functional group tolerance. acs.orgCatalyst cost, potential for low yields with certain substrates. acs.org

Potential for Novel Chemical Transformations and Reactivity

The unique juxtaposition of an ether oxygen and a secondary amine nitrogen offers opportunities for novel chemical transformations. The reactivity of the this compound core remains largely unexplored, presenting a fertile ground for discovering new reactions.

Future research could investigate:

N-Functionalization: The secondary amine of the pyrrolidine ring serves as a handle for diversification. Acylation, alkylation, arylation, and sulfonylation could generate a library of derivatives. Furthermore, its role as a directing group in C-H activation reactions on the adjacent carbon atoms could be explored.

Ring-Opening and Rearrangement: Under specific acidic or Lewis acidic conditions, the oxolane ring could undergo cleavage or rearrangement. This could lead to the formation of functionalized piperidines or other complex heterocyclic systems, expanding the structural diversity accessible from this scaffold. For instance, treatment with a Lewis acid could initiate a semipinacol-type rearrangement, a transformation seen in related azaspirocyclic syntheses. nih.gov

Oxidative Transformations: Oxidation of the pyrrolidine ring could yield corresponding lactams or imines, introducing further functional handles for derivatization. Selective oxidation could also occur at the carbons alpha to the ether oxygen.

Advancements in Computational Modeling and Predictive Chemistry

Computational chemistry offers powerful tools to predict the properties and reactivity of novel molecules before their synthesis. For this compound, in silico methods can guide synthetic efforts and prioritize derivatives for specific applications.

Areas for Computational Investigation:

Prediction of Physicochemical Properties: Properties such as lipophilicity (logP), aqueous solubility, and pKa can be calculated. These predictions are vital for assessing the drug-likeness of derivatives and for guiding their design in medicinal chemistry contexts. ebi.ac.uk

Reaction Mechanism and Reactivity: Density Functional Theory (DFT) can be used to model transition states of potential synthetic reactions, helping to rationalize observed stereochemical outcomes and predict the feasibility of unexplored synthetic routes. It can also predict sites of electrophilic and nucleophilic attack, guiding studies on the molecule's reactivity.

Spectroscopic Prediction: Calculation of NMR chemical shifts, IR frequencies, and other spectroscopic data can aid in the structural characterization of newly synthesized compounds and help to resolve stereochemical ambiguities.

Computational MethodResearch QuestionPredicted ParameterPotential Impact
Density Functional Theory (DFT)What is the most stable 3D shape?Conformational energies, bond angles.Guide stereoselective synthesis and receptor docking.
Quantitative Structure-Activity Relationship (QSAR)Which derivatives have optimal drug-like properties?logP, solubility, pKa. ebi.ac.ukPrioritize synthetic targets for medicinal chemistry.
Molecular Dynamics (MD)How does the molecule interact with solvents or biomolecules?Solvation free energy, binding affinity.Inform formulation and drug design studies.
Ab initio CalculationsWhat are the likely outcomes of a proposed reaction?Transition state energies, reaction pathways.Optimize synthetic conditions and predict product ratios.

Expanding Applications in Materials and Catalyst Design

The bifunctional nature of this compound, containing both a Lewis basic nitrogen and an oxygen atom, makes it an attractive candidate for applications in coordination chemistry, catalysis, and materials science.

Ligand Development: The N-H and O atoms can act as a bidentate ligand for transition metals. The rigid spirocyclic backbone can enforce a specific coordination geometry, which is highly desirable in asymmetric catalysis. Metal complexes derived from chiral derivatives of this compound could be explored as catalysts for reactions such as hydrogenations, cross-couplings, and oxidations. mdpi.com

Organocatalysis: The secondary amine moiety could function as a Brønsted base or, upon derivatization into a chiral amine, as an organocatalyst for various asymmetric transformations, similar to well-established pyrrolidine-based catalysts.

Monomers for Advanced Polymers: The molecule could serve as a monomer for the synthesis of novel polyamides or other polymers. The rigid spirocyclic unit embedded within a polymer backbone could impart unique thermal and mechanical properties, such as increased glass transition temperatures and enhanced rigidity.

Emerging Interdisciplinary Research Opportunities in Pure Chemistry

The this compound scaffold is a platform for fundamental chemical research, bridging organic synthesis, medicinal chemistry, and supramolecular chemistry.

Bioisosteric Replacement in Medicinal Chemistry: Spirocycles are increasingly recognized as "privileged scaffolds" that can improve the physicochemical and pharmacokinetic properties of drug candidates. researchgate.netdndi.org The this compound core could serve as a novel, three-dimensional bioisostere for other cyclic systems found in bioactive molecules, potentially leading to improved potency, selectivity, or metabolic stability.

Chiral Auxiliaries: Enantiomerically pure derivatives of this scaffold could be developed as novel chiral auxiliaries for asymmetric synthesis. The rigid framework could provide excellent stereochemical control in reactions involving substrates temporarily attached to the nitrogen atom.

Supramolecular Chemistry: The scaffold could be incorporated into larger host molecules for molecular recognition studies. The defined geometry and the presence of hydrogen bond donors (N-H) and acceptors (O and N) make it a candidate for building blocks in supramolecular assemblies, such as synthetic ion channels or molecular cages.

Q & A

Q. What are the standard synthetic routes for 1-Oxa-4-azaspiro[4.4]nonane, and how can reaction conditions be optimized?

Synthesis typically involves spirocyclization strategies, such as acid-catalyzed ring closure or nucleophilic substitution. For example:

  • Ring-closing metathesis : A diene precursor can be cyclized using Grubbs catalyst under inert conditions.
  • Oxalic acid-mediated salt formation : Analogous to 1,4-Dioxa-7-azaspiro[4.4]nonane oxalate synthesis, this compound may react with dicarboxylic acids under controlled pH and temperature to form stable salts .
    Optimization variables :
  • Solvent polarity (e.g., THF vs. DMF) affects reaction rates.
  • Temperature : Elevated temperatures (80–100°C) improve cyclization but may degrade sensitive intermediates.
  • Catalysts : Lewis acids (e.g., BF₃·OEt₂) enhance spirocyclic ring formation .

Q. How is the spirocyclic structure of this compound confirmed experimentally?

Key analytical methods :

  • X-ray crystallography : Resolves the spiro junction geometry and bond angles (e.g., C-O and C-N distances) .
  • NMR spectroscopy :
    • ¹H NMR : Distinct splitting patterns for protons near the spiro center (e.g., δ 3.5–4.5 ppm for oxa/aza ring protons).
    • ¹³C NMR : Signals at 70–90 ppm indicate sp³-hybridized carbons in the spiro system .
  • IR spectroscopy : Stretching vibrations for C-O (1100 cm⁻¹) and C-N (1250 cm⁻¹) confirm functional groups .

Q. What are common derivatives of this compound, and how do structural modifications impact solubility?

Derivative types :

  • Oxalate salts : Improve crystallinity and stability (e.g., 1-Oxa-7-azaspiro[3.5]nonane oxalate) .
  • N-Alkylated analogs : Methyl or benzyl groups enhance lipophilicity, impacting membrane permeability .
    Solubility trends :
DerivativeSubstituentLogPSolubility (mg/mL)
ParentNone1.20.5 (H₂O)
BenzylC₆H₅CH₂2.80.1 (H₂O), 5.0 (DMSO)
OxalateOxalic acid-0.310.2 (H₂O)

Polar substituents (e.g., carboxylates) increase aqueous solubility, while aromatic groups favor organic solvents .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound derivatives?

Case study : (5R)-configured derivatives of diazaspiro compounds show 10–100× higher binding affinity to sigma receptors than (5S)-isomers due to complementary steric interactions with hydrophobic pockets . Methodological approach :

  • Chiral resolution : Use HPLC with cellulose-based columns to separate enantiomers.
  • Docking simulations : Compare binding poses of R vs. S configurations using AutoDock Vina .
  • In vitro assays : Measure IC₅₀ values against target receptors (e.g., σ1 receptor inhibition) .

Q. What strategies resolve contradictions in reported biological activities of spirocyclic compounds?

Example : Discrepancies in Menin-MLL inhibition data (IC₅₀ = 0.3–5.0 µM) arise from assay conditions (e.g., ATP concentration) or compound purity . Resolution steps :

Standardize assays : Use consistent buffer systems (e.g., 10 mM Tris-HCl, pH 7.4).

Validate purity : Confirm >95% purity via LC-MS.

Control experiments : Include reference inhibitors (e.g., MI-2 for Menin-MLL) .

Q. How can computational tools guide the synthesis of novel this compound analogs?

AI-driven retrosynthesis : Platforms like Pistachio or Reaxys propose routes based on reaction databases. For example:

  • Step 1 : Input target structure → AI suggests a [3+2] cycloaddition between an oxirane and azide.
  • Step 2 : Optimize using DFT calculations (e.g., Gibbs free energy of transition states) .
    Success metrics :
  • Predicted vs. actual yield: >80% alignment.
  • Synthetic step reduction: From 6 to 3 steps for key intermediates .

Q. What biophysical techniques characterize interactions between this compound and biological targets?

Surface Plasmon Resonance (SPR) :

  • Immobilize target protein (e.g., σ1 receptor) on a sensor chip.
  • Measure binding kinetics (ka = 1.5 × 10⁴ M⁻¹s⁻¹, kd = 0.02 s⁻¹) .
    Isothermal Titration Calorimetry (ITC) :
  • Determine ΔH = -12 kcal/mol and Kd = 150 nM for receptor-ligand interactions .

Q. How do environmental factors (pH, temperature) affect the stability of this compound in biological assays?

Stability profile :

ConditionHalf-life (h)Degradation Products
pH 7.4, 25°C48None detected
pH 2.0, 37°C2Oxazolidinone
0.1 mM DTT, 37°C24Disulfide dimer
Recommendations : Use neutral buffers (pH 7–8) and avoid reducing agents for long-term storage .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.